molecular formula C20H33N3O3 B6118371 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B6118371
M. Wt: 363.5 g/mol
InChI Key: YXKXADIESZQUMS-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a methoxy group, and an allylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Allylamine Moiety: The allylamine group can be attached through a nucleophilic substitution reaction using allylamine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The allylamine moiety can be oxidized to form corresponding oxides or amides.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamine moiety may yield corresponding amides, while reduction could produce primary amines.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-4-8-21-14-17-6-7-19(20(13-17)25-3)26-16-18(24)15-23-11-9-22(5-2)10-12-23/h4,6-7,13,18,21,24H,1,5,8-12,14-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKXADIESZQUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC=C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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